1-Hydroxy-3-phenylthiourea
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Overview
Description
1-Hydroxy-3-phenyl-thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea moiety with a hydroxy group and a phenyl group attached to it, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-phenyl-thiourea can be synthesized through several methods. One common method involves the reaction of phenyl isothiocyanate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods: Industrial production of 1-Hydroxy-3-phenyl-thiourea often involves optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-phenyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hydroxy-3-phenyl-thiourea has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-phenyl-thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form stable complexes with metal ions, which may inhibit the activity of certain enzymes or proteins. Additionally, its hydroxy and phenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activities .
Comparison with Similar Compounds
Thiourea: A simpler analog without the hydroxy and phenyl groups.
1-Phenyl-3-methyl-thiourea: Similar structure but with a methyl group instead of a hydroxy group.
1-Hydroxy-3-methyl-thiourea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 1-Hydroxy-3-phenyl-thiourea’s unique combination of hydroxy and phenyl groups enhances its chemical reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6919-35-3 |
---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-hydroxy-3-phenylthiourea |
InChI |
InChI=1S/C7H8N2OS/c10-9-7(11)8-6-4-2-1-3-5-6/h1-5,10H,(H2,8,9,11) |
InChI Key |
SYYZSZNCAJQTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NO |
Origin of Product |
United States |
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